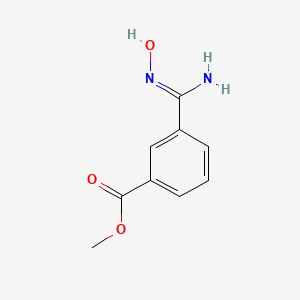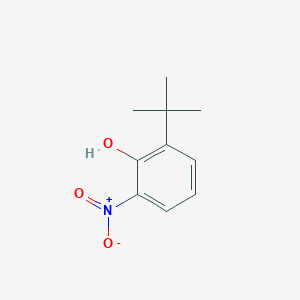
2-Tert-butyl-6-nitrophenol
Vue d'ensemble
Description
2-Tert-butyl-6-nitrophenol is an organic compound with the molecular formula C10H13NO3 . It is a solid or liquid substance and its CAS Number is 18515-04-3 .
Synthesis Analysis
The synthesis of 2,6-di-tert-butylphenol, a related compound, has been reported in the literature. It was synthesized from chloromethylated polystyrene (CMPS) with 2, 6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction . Another method involves the acid-catalyzed alkylation of phenol with isobutene .Molecular Structure Analysis
The linear formula of 2-Tert-butyl-6-nitrophenol is C10H13NO3 . The molecular weight is 195.22 .Physical And Chemical Properties Analysis
2-Tert-butyl-6-nitrophenol is a solid or liquid substance . It should be stored in a dark place, sealed in dry, at 2-8C .Applications De Recherche Scientifique
Biopharmaceutical Formulations
The compound is used in the formulation of biopharmaceuticals. It has been found to increase the solubility of hydrophobic drugs, enhance product stability, shorten reconstitution time, and decrease processing time . However, it’s also been found that tert-butyl alcohol can have a detrimental impact on the recovery of certain proteins .
Organic Synthesis
2-(tert-Butyl)-6-nitrophenol is used in organic synthesis and medicinal chemistry. It’s an important reaction in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors .
Alkylation of p-Cresol
The compound is used in the alkylation of p-cresol with tert-butyl alcohol. This synthesis is of great significance because of its wide application in industry . An efficient catalyst can reduce the reaction energy barrier, and much milder reaction conditions can be used in the reaction system .
Developmental Toxicity Studies
2-(tert-Butyl)-6-nitrophenol is used in developmental toxicity studies . However, the specific details of these studies were not found in the search results.
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds such as tert-butanol have been shown to interact with enzymes like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis, glycolysis, and signal transduction.
Mode of Action
It’s known that tert-butanol, a related compound, can abstract acidic protons from substrates, inhibiting the group from participating in nucleophilic substitution . This suggests that 2-(tert-Butyl)-6-nitrophenol might interact with its targets in a similar manner, potentially altering their function and leading to changes in cellular processes.
Biochemical Pathways
For instance, tert-butanol has been implicated in the modulation of pathways involving enzymes like Ribonuclease pancreatic and Triosephosphate isomerase . These enzymes are involved in critical biological processes such as RNA degradation and glycolysis, respectively.
Pharmacokinetics
It’s known that tert-butanol, a related compound, is poorly absorbed through the skin but rapidly absorbed if inhaled or ingested . This suggests that the route of exposure could significantly impact the bioavailability of 2-(tert-Butyl)-6-nitrophenol.
Result of Action
Related compounds like tert-butylhydroquinone (tbhq) have been shown to have some negative health effects on lab animals at very high doses, such as producing precursors to stomach tumors and damage to dna . This suggests that 2-(tert-Butyl)-6-nitrophenol might have similar effects at high concentrations.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(tert-Butyl)-6-nitrophenol. For instance, the cytotoxic effects of different environmental factors, including cooking oil fumes (COFs), haze (PM 2.5), and cigarette smoke (CS), on epidermal HaCaT cells and dermal fibroblast (FB) cells have been studied . These factors could potentially interact with 2-(tert-Butyl)-6-nitrophenol, altering its stability, efficacy, and potential toxicity.
Propriétés
IUPAC Name |
2-tert-butyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)7-5-4-6-8(9(7)12)11(13)14/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGBGYYGJIJQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-6-nitrophenol | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

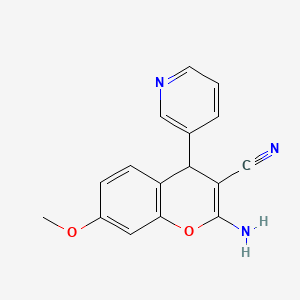
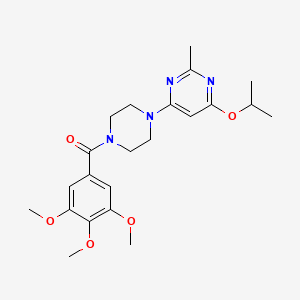
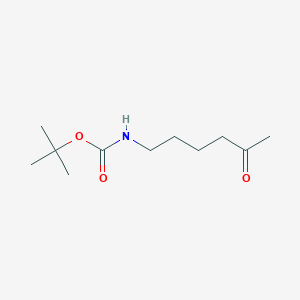
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2409569.png)


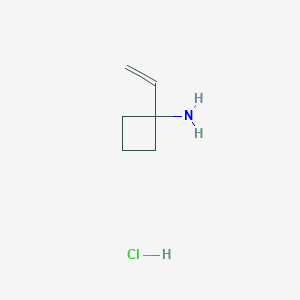

![2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2409579.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide](/img/structure/B2409580.png)


